molecular formula C21H18F2N6O2 B2602395 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251608-69-1

2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide

Katalognummer: B2602395
CAS-Nummer: 1251608-69-1
Molekulargewicht: 424.412
InChI-Schlüssel: DEGMCPBXTPCEBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18F2N6O2 and its molecular weight is 424.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolo[1,5-c]pyrimidines

The preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were identified as mediator release inhibitors in the human basophil histamine release assay, demonstrates the potential pharmaceutical applications of compounds structurally related to 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-(4-fluoro-2-methylphenyl)acetamide. These compounds were synthesized through a series of reactions starting from arylamidines and underwent various transformations including cyclization to yield the desired triazolopyrimidines, indicating their significance in developing antiasthma agents (Medwid et al., 1990).

Adenosine Receptor Probes

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). The ether-linked chain substituents at the p-position of the phenyl group were optimized through O-alkylation, leading to potent and A2A AR-selective compounds. This highlights the role of similar compounds in the development of pharmacological probes for studying the A2A AR (Kumar et al., 2011).

Radioligand Development for PET Imaging

Translocator Protein Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), with DPA-714 being a notable compound designed for labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET), showcasing the application of related compounds in the development of diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).

Antimicrobial and Antitumor Agents

Oxazolidinone Analogues

Novel oxazolidinone analogs, such as U-100592 and U-100766, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains. These findings underscore the potential of structurally related compounds in addressing antimicrobial resistance (Zurenko et al., 1996).

Anticancer Agents

Triazolopyrimidines have been explored as anticancer agents with a unique mechanism of tubulin inhibition. Compounds within this class were shown to promote tubulin polymerization in vitro, without competing with paclitaxel, and were effective in overcoming resistance attributed to several multidrug resistance transporter proteins. This highlights the potential of compounds related to 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-(4-fluoro-2-methylphenyl)acetamide in cancer therapy (Zhang et al., 2007).

Eigenschaften

IUPAC Name

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c1-12-9-15(23)5-8-17(12)26-19(30)11-28-21(31)29-18(27-28)10-13(2)24-20(29)25-16-6-3-14(22)4-7-16/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGMCPBXTPCEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.